molecular formula C13H11N3 B8143930 4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile

4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8143930
M. Wt: 209.25 g/mol
InChI Key: JLUSURSMJOXXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of biphenyl, featuring two amino groups at the 4 and 4’ positions and a nitrile group at the 3 position. This compound is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:

    Nitration: The starting material, biphenyl, undergoes nitration to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

Industrial production of 4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile often involves large-scale nitration and reduction processes, followed by cyanation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups or other functional groups using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives, quinones.

    Reduction: Primary amines.

    Substitution: Amides, alkylated biphenyl derivatives.

Scientific Research Applications

4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, depending on its specific application and context.

Comparison with Similar Compounds

4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-5-(4-aminophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-8-11-7-10(3-6-13(11)16)9-1-4-12(15)5-2-9/h1-7H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUSURSMJOXXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.